Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate
CAS No.: 1242240-00-1
Cat. No.: VC0036503
Molecular Formula: C13H26N2O2
Molecular Weight: 242.363
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1242240-00-1 |
---|---|
Molecular Formula | C13H26N2O2 |
Molecular Weight | 242.363 |
IUPAC Name | tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3 |
Standard InChI Key | HHRCNXRRTIZLRZ-UHFFFAOYSA-N |
SMILES | CC1(CN(CCC1NC)C(=O)OC(C)(C)C)C |
Introduction
Molecular Characteristics
Chemical Structure and Identity
Tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate exists as a structurally defined compound with precisely characterized molecular parameters. The molecule contains a piperidine ring core with specific functional group modifications that determine its chemical behavior and applications.
Parameter | Value |
---|---|
Molecular Formula | C13H26N2O2 |
Molecular Weight | 242.36 g/mol |
IUPAC Name | tert-butyl (4S)-3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate |
CAS Number | 1242240-00-1 |
Standard InChI | InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-8-7-10(14-6)13(4,5)9-15/h10,14H,7-9H2,1-6H3/t10-/m0/s1 |
Standard InChIKey | HHRCNXRRTIZLRZ-JTQLQIEISA-N |
The compound features a piperidine ring with a tert-butyloxycarbonyl (Boc) protecting group at the 1-position nitrogen, two methyl groups at the 3-position creating a gem-dimethyl pattern, and a methylamino group at the 4-position. The stereochemistry at the 4-position is designated as S, indicating a specific three-dimensional arrangement of atoms critical for certain applications.
Physical and Chemical Properties
The physical and chemical properties of this compound significantly influence its handling, storage, and application in research settings. While detailed experimental characterization data is limited in the available literature, general properties can be inferred from its structure and similar compounds.
The presence of the Boc protecting group provides stability against certain reaction conditions while allowing for selective deprotection under acidic conditions. The methylamino group serves as a secondary amine functionality, offering a reactive site for further modifications through alkylation, acylation, or other transformations.
Synthesis Methods
General Synthetic Approaches
The synthesis of (S)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate typically involves multi-step organic reaction sequences that employ various synthetic strategies. These approaches must account for the stereochemistry and functionalization pattern required in the final product.
Synthetic routes may include protection-deprotection strategies to manage the reactive nitrogen centers during the synthesis. Additionally, coupling reactions are frequently employed to install specific functional groups at designated positions.
Reaction Conditions and Considerations
While specific reaction conditions vary depending on the synthetic approach, certain considerations remain consistent across methodologies. The stereochemistry at the 4-position necessitates either stereoselective synthesis or resolution steps to ensure the correct configuration.
The synthesis often requires careful control of temperature, solvent systems, and stoichiometry to achieve desired selectivity and yields. Modern organic synthesis techniques, such as palladium-catalyzed cross-coupling reactions or asymmetric catalysis, may be employed for more efficient and selective transformations leading to this compound.
Applications in Research
As a Building Block in Organic Synthesis
The compound serves as a valuable building block for the construction of more complex molecular architectures. Its functionalized piperidine structure provides a scaffold that can be elaborated through various chemical transformations.
The presence of the methylamino group at the 4-position offers a handle for further derivatization through N-alkylation, N-acylation, or reductive amination reactions. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen can be selectively removed under acidic conditions, enabling further functionalization at that position.
Applications in Drug Development
In pharmaceutical research, this compound and similar piperidine derivatives have garnered interest as structural elements in potential therapeutic agents. The piperidine ring is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and approved drugs.
The specific stereochemistry and substitution pattern of (S)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate may confer favorable pharmacokinetic properties or binding interactions with biological targets, making it a valuable starting point for drug discovery efforts.
Analytical Characterization
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity and identity of synthetic compounds like (S)-tert-butyl 3,3-dimethyl-4-(methylamino)piperidine-1-carboxylate. High-Performance Liquid Chromatography (HPLC) using appropriate stationary phases and mobile phase systems would typically be employed to determine purity percentages and detect potential impurities.
Given the compound's stereochemistry, chiral HPLC or other chiral separation techniques might be necessary to assess enantiomeric purity and confirm the S configuration at the 4-position.
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